molecular formula C10H11ClO3 B115269 3-(2-Methoxyethoxy)benzoyl chloride CAS No. 152808-61-2

3-(2-Methoxyethoxy)benzoyl chloride

Cat. No.: B115269
CAS No.: 152808-61-2
M. Wt: 214.64 g/mol
InChI Key: HTOJQBPQOFFNTE-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzoyl chloride is a substituted benzoyl chloride featuring a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The 2-methoxyethoxy substituent enhances solubility in polar solvents while maintaining reactivity typical of acyl chlorides.

Properties

CAS No.

152808-61-2

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-(2-methoxyethoxy)benzoyl chloride

InChI

InChI=1S/C10H11ClO3/c1-13-5-6-14-9-4-2-3-8(7-9)10(11)12/h2-4,7H,5-6H2,1H3

InChI Key

HTOJQBPQOFFNTE-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)C(=O)Cl

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)Cl

Synonyms

Benzoyl chloride, 3-(2-methoxyethoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
This compound C₁₀H₁₁ClO₃ 214.64 3-OCH₂CH₂OCH₃ Likely liquid; moderate lipophilicity
3-Methoxy-4-methylbenzoyl chloride C₉H₉ClO₂ 184.62 3-OCH₃, 4-CH₃ Solid; LogP ~2.0
3-(Trifluoromethoxy)benzoyl chloride C₈H₄ClF₃O₂ 224.56 3-OCF₃ Colorless liquid; LogP ~3.5
2-Ethoxy-3-methoxybenzoyl chloride C₁₀H₁₁ClO₃ 215.00 2-OCH₂CH₃, 3-OCH₃ LogP 2.21; polar surface area 36 Ų
2-Methoxy-3-(trifluoromethyl)benzoyl chloride C₉H₆ClF₃O₂ 238.59 2-OCH₃, 3-CF₃ High LogP (3.09); crystalline solid
3-Methoxy-2-methylbenzoyl chloride C₉H₉ClO₂ 184.62 3-OCH₃, 2-CH₃ B.P. 257°C; density 1.182 g/cm³

Key Observations :

  • Electron-withdrawing groups (e.g., -OCF₃ in , -CF₃ in ) increase molecular weight and lipophilicity (higher LogP), enhancing reactivity toward nucleophiles.
  • Electron-donating groups (e.g., -OCH₃, -CH₃ in ) reduce electrophilicity but improve solubility in non-polar solvents.
  • The 2-methoxyethoxy group in the target compound introduces ether linkages, balancing lipophilicity (estimated LogP ~2.5) and solubility in polar aprotic solvents.

Reactivity Trends

Benzoyl chlorides undergo nucleophilic acyl substitution reactions, with substituents critically influencing reactivity:

  • 3-(Trifluoromethoxy)benzoyl chloride (): The -OCF₃ group strongly withdraws electrons, accelerating reactions with amines or alcohols to form amides/esters. This compound is pivotal in synthesizing fluorinated pharmaceuticals .
  • 3-Methoxy-2-methylbenzoyl chloride (): The electron-donating -OCH₃ and -CH₃ groups reduce carbonyl electrophilicity, requiring harsher conditions for reactions. It is commonly used in dye synthesis .
  • This compound : The ether substituent offers steric hindrance but maintains moderate reactivity due to the electron-withdrawing nature of the adjacent oxygen atoms. It is ideal for synthesizing hydrophilic derivatives.

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